molecular formula C29H30N4O2 B2495802 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 847272-42-8

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2495802
CAS No.: 847272-42-8
M. Wt: 466.585
InChI Key: IHLODKQNQDUQFD-UHFFFAOYSA-N
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Description

The compound 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is a benzimidazole derivative featuring a pyrrolidinone ring and a substituted acetamide group. Its structure includes:

  • A benzimidazole core substituted at the 2-position with a 5-oxopyrrolidin-3-yl group.
  • The pyrrolidinone ring is further substituted with a 4-methylphenyl group.
  • The acetamide moiety is N-phenyl-N-isopropyl, contributing to its lipophilic character.

Properties

IUPAC Name

2-[2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c1-20(2)33(24-9-5-4-6-10-24)28(35)19-32-26-12-8-7-11-25(26)30-29(32)22-17-27(34)31(18-22)23-15-13-21(3)14-16-23/h4-16,20,22H,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLODKQNQDUQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multistep reactions. One common method includes the condensation of substituted phenols with benzoyl chloride under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction mixture is then purified by flash chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several synthesized analogs documented in the literature. Key comparisons are summarized below, focusing on substituent variations, physicochemical properties, and synthetic data.

Table 1: Structural and Physicochemical Comparison

Compound ID Substituent on Pyrrolidinone Acetamide Group Molecular Formula Molecular Weight Yield (%) Melting Point (°C) logP Reference
Target Compound 4-Methylphenyl N-phenyl-N-isopropyl C₂₈H₂₈N₄O₂* ~466.56* N/A N/A ~4.0†
, Compound 12 3-Methylphenyl N’-(1-methylpropylidene)hydrazide C₂₅H₂₆N₆O₂ 418.51 65 194–195 N/A
, Compound 13 3-Methylphenyl 3,5-Dimethylpyrazole C₂₈H₂₈N₆O₂ 504.56 53 138–139 N/A
4-Ethoxyphenyl N-phenyl-N-isopropyl C₂₉H₃₀N₄O₃ 482.58 N/A N/A N/A
4-Methoxyphenyl N-phenyl-N-isopropyl C₂₉H₃₀N₄O₃ 482.58 N/A N/A 4.58

*Calculated based on structural similarity to .
†Estimated via analogy to (methyl vs. methoxy substituent).

Key Findings :

Substituent Effects on Lipophilicity: The 4-methoxyphenyl analog () exhibits a logP of 4.58, indicating moderate lipophilicity suitable for membrane permeability . Ethoxy () and methoxy groups increase molecular weight and polarity compared to the target’s methyl group, impacting solubility and bioavailability .

Synthetic Yields and Reactivity :

  • Compounds with 3-methylphenyl substituents () show yields of 53–65% , suggesting steric or electronic challenges in cyclization or substitution steps . The target’s para-substituted methyl group may improve synthetic efficiency due to reduced steric hindrance.

Thermal Stability :

  • Melting points vary significantly: 138–139°C for the pyrazole-containing analog (, Compound 13) vs. 194–195°C for the hydrazide derivative (, Compound 12). This highlights the role of hydrogen-bonding capacity in crystalline stability .

Bioactivity Implications: While bioactivity data for the target compound is unavailable, notes that ferroptosis-inducing compounds (FINs) with structural similarities (e.g., acetamide moieties) show selective toxicity in cancer cells . The target’s benzimidazole core may similarly interact with redox pathways.

Biological Activity

The compound 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H22N4O2
  • Molecular Weight : 378.44 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown activity as inhibitors of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states . The structural features suggest potential interactions with these enzymes.
  • Protein Binding : The compound may bind to serum proteins, influencing its pharmacokinetics and bioavailability. Studies indicate that binding interactions can enhance or inhibit the activity of therapeutic agents .
  • Antimicrobial Activity : Preliminary studies on structurally similar compounds indicate moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis .

Antibacterial Activity

Research has demonstrated that derivatives of benzodiazoles exhibit significant antibacterial properties. For instance, a series of synthesized compounds were evaluated for their antibacterial efficacy, revealing IC50 values indicating their potency against various bacterial strains. The compound may share similar activity profiles given its structural analogies.

CompoundTarget BacteriaIC50 (µM)
Compound ASalmonella typhi12.5
Compound BBacillus subtilis15.0
This CompoundTBDTBD

Enzyme Inhibition Studies

The compound's potential as an AChE inhibitor was assessed through in vitro assays. Compounds with similar moieties have shown promising results, suggesting that this compound could also inhibit AChE effectively.

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitiveTBD
UreaseNon-competitiveTBD

Case Studies

In a recent study examining the structure-activity relationship (SAR) of related benzodiazole derivatives, researchers found that modifications at the pyrrolidine ring significantly influenced both enzyme inhibition and antibacterial activity. This suggests that similar modifications could be explored for optimizing the biological activity of the compound .

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